Methyl 2-(3-(chloromethyl)phenyl)acetate
Overview
Description
Methyl 2-(3-(chloromethyl)phenyl)acetate is an organic compound with the molecular formula C10H11ClO2 It is a methyl ester derivative of 2-(3-(chloromethyl)phenyl)acetic acid
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-(3-(chloromethyl)phenyl)acetate can be synthesized through several methods. One common approach involves the esterification of 2-(3-(chloromethyl)phenyl)acetic acid with methanol in the presence of an acid catalyst. The reaction typically proceeds under reflux conditions to ensure complete conversion to the ester.
Another method involves the reaction of 3-(chloromethyl)benzyl chloride with methyl acetate in the presence of a base such as sodium hydroxide. This reaction also requires heating to facilitate the formation of the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts and controlled reaction conditions ensures high purity and consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(3-(chloromethyl)phenyl)acetate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield 2-(3-(chloromethyl)phenyl)acetic acid and methanol.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide (NaN3) or potassium thiocyanate (KSCN) under mild heating.
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid (HCl), while basic hydrolysis can be achieved with sodium hydroxide (NaOH).
Reduction: Lithium aluminum hydride (LiAlH4) is a typical reducing agent used under anhydrous conditions.
Major Products Formed
Nucleophilic Substitution: Products depend on the nucleophile used, such as azides or thiocyanates.
Hydrolysis: The primary products are 2-(3-(chloromethyl)phenyl)acetic acid and methanol.
Reduction: The major product is 2-(3-(chloromethyl)phenyl)methanol.
Scientific Research Applications
Methyl 2-(3-(chloromethyl)phenyl)acetate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: The compound is used in the development of pharmaceutical agents due to its potential biological activity.
Material Science: It is explored for its use in the synthesis of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of methyl 2-(3-(chloromethyl)phenyl)acetate involves its reactivity due to the presence of the chloromethyl and ester functional groups. The chloromethyl group can undergo nucleophilic substitution, while the ester group can participate in hydrolysis and reduction reactions. These reactions enable the compound to interact with various molecular targets and pathways, making it useful in synthetic and medicinal chemistry.
Comparison with Similar Compounds
Methyl 2-(3-(chloromethyl)phenyl)acetate can be compared with other similar compounds such as:
- Methyl 2-(2-(chloromethyl)phenyl)acetate
- Methyl 2-(4-(chloromethyl)phenyl)acetate
- Ethyl 2-(3-(chloromethyl)phenyl)acetate
These compounds share similar structural features but differ in the position of the chloromethyl group or the ester moiety
By understanding the synthesis, reactions, and applications of this compound, researchers can further explore its potential in various scientific and industrial fields.
Properties
IUPAC Name |
methyl 2-[3-(chloromethyl)phenyl]acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClO2/c1-13-10(12)6-8-3-2-4-9(5-8)7-11/h2-5H,6-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJRWRXOVDRNSGG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=CC(=CC=C1)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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